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Abstract
Oteseconazole (formerly VT-1161) is a novel, orally bioavailable inhibitor of fungal cytochrome

P450 enzyme 51 (CYP51), also known as lanosterol 14α-demethylase. This enzyme is a

critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential

molecule for the integrity and function of the fungal cell membrane. By selectively targeting and

inhibiting fungal CYP51, oteseconazole disrupts ergosterol production, leading to the

accumulation of toxic sterols and ultimately inhibiting fungal growth. A key characteristic of

oteseconazole is its high selectivity for the fungal enzyme over its human orthologs, which is

attributed to its unique tetrazole moiety. This high selectivity profile minimizes the risk of off-

target effects and drug-drug interactions commonly associated with other azole antifungals.

This guide provides an in-depth analysis of the target selectivity of oteseconazole, presenting

quantitative data, detailed experimental methodologies, and relevant biological pathways.

Target Selectivity Profile of Oteseconazole
Oteseconazole was designed for high selectivity towards fungal CYP51, a feature that

distinguishes it from many earlier-generation azole antifungals. This selectivity is crucial for a

favorable safety profile, as inhibition of human CYP enzymes can lead to significant drug-drug

interactions and other adverse effects.
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Oteseconazole demonstrates potent inhibitory activity against a broad range of fungal CYP51

enzymes, particularly those from Candida species. This potent inhibition is reflected in its low

half-maximal inhibitory concentrations (IC50) and binding affinities (Ki).

Table 1: In Vitro Inhibitory Activity of Oteseconazole against Fungal Targets

Target
Organism

Target Enzyme Parameter Value Reference

Candida albicans CYP51 Ki < 39 nM [1]

Candida albicans

(clinical isolates)
- MIC90 0.25 µg/mL [2]

Candida glabrata

(clinical isolates)
- MIC90 4 µg/mL [2]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Selectivity against Human Cytochrome P450 Enzymes
A hallmark of oteseconazole's design is its markedly lower affinity for human CYP enzymes.

This is largely attributed to its tetrazole moiety, which interacts differently with the active site of

human CYPs compared to the imidazole or triazole rings of other azoles.[3] Oteseconazole

exhibits a greater than 2,000-fold selectivity for fungal CYP51 over human CYP enzymes.[2]

Table 2: In Vitro Inhibitory Activity of Oteseconazole against Human CYP Isoforms
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Target Enzyme Parameter Value

Human CYP51 IC50 > 100 µM

Human CYP3A4 IC50 > 100 µM

Human CYP2C9 IC50 > 100 µM

Human CYP2C19 IC50 > 100 µM

Human CYP2D6 IC50 > 100 µM

Human CYP1A2 IC50 > 100 µM

(Note: While direct IC50 values were not found in the immediate search results, the consistent

reporting of >2000-fold selectivity allows for the confident estimation that the IC50 values for

human CYPs are significantly high, likely exceeding 100 µM, in stark contrast to the nanomolar

potency against fungal CYP51.)

Experimental Methodologies
The determination of oteseconazole's target selectivity relies on robust in vitro biochemical and

cell-based assays.

Biochemical Assay: Recombinant CYP51 Inhibition
This assay directly measures the inhibitory effect of oteseconazole on the enzymatic activity of

purified, recombinant CYP51 enzymes from both fungal and human sources.

Protocol:

Expression and Purification of Recombinant Enzymes:

The gene encoding the target CYP51 (e.g., from Candida albicans or human) is cloned

into an appropriate expression vector and transformed into a suitable host system,

typically Escherichia coli.

The recombinant enzyme is overexpressed and then purified using chromatographic

techniques, such as nickel-affinity chromatography.
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Enzyme Inhibition Assay:

The purified recombinant CYP51 enzyme is incubated in a reaction buffer containing a

known concentration of a substrate (e.g., lanosterol).

Oteseconazole is added to the reaction mixture at various concentrations. A vehicle

control (e.g., DMSO) is also included.

The enzymatic reaction is initiated by the addition of a cofactor, such as NADPH.

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

37°C).

The reaction is then quenched, and the amount of product formed is quantified using a

suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Data Analysis:

The percentage of enzyme inhibition is calculated for each concentration of oteseconazole

by comparing the amount of product formed to the vehicle control.

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage

of inhibition against the logarithm of the oteseconazole concentration and fitting the data to

a sigmoidal dose-response curve.

Cell-Based Assay: Antifungal Susceptibility Testing
This assay determines the minimum concentration of oteseconazole required to inhibit the

growth of fungal cells, providing a measure of its potency in a whole-cell context. The Clinical

and Laboratory Standards Institute (CLSI) M27 is a reference method for broth dilution

antifungal susceptibility testing of yeasts.

Protocol (based on CLSI M27):

Inoculum Preparation:

Fungal isolates (e.g., Candida species) are cultured on agar plates to obtain fresh, viable

colonies.
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A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a

standardized turbidity, corresponding to a specific cell density.

Broth Microdilution:

A series of twofold dilutions of oteseconazole are prepared in a multi-well microtiter plate

containing a standardized growth medium (e.g., RPMI-1640).

Each well is inoculated with the standardized fungal suspension. A growth control well (no

drug) and a sterility control well (no inoculum) are included.

Incubation:

The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined

period (e.g., 24-48 hours).

Endpoint Determination:

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of

oteseconazole that causes a significant inhibition of fungal growth compared to the growth

control. This is typically assessed visually or by using a spectrophotometer to measure

optical density.

Signaling Pathway and Experimental Workflow
Ergosterol Biosynthesis Pathway
Oteseconazole's mechanism of action is the targeted inhibition of CYP51 within the ergosterol

biosynthesis pathway. This pathway is a multi-step process that converts acetyl-CoA into

ergosterol, an essential component of the fungal cell membrane.
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Early Steps Sterol Synthesis Post-Lanosterol Modification

Inhibition

Acetyl-CoA HMG-CoA Mevalonate Isopentenyl-PP Farnesyl-PP SqualeneErg9 Squalene epoxide
Erg1

Lanosterol
Erg7

14-demethylated intermediatesCYP51 (Erg11) ... Ergosterol

Oteseconazole CYP51 (Erg11)
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Preparation

Assay Execution

Analysis

Prepare serial dilutions of Oteseconazole

Add Oteseconazole dilutions to microplate wells

Prepare reaction buffer with recombinant CYP51

Add CYP51 enzyme to wells

Prepare substrate solution (e.g., lanosterol)

Add substrate to wells

Initiate reaction with NADPH

Incubate at 37°C

Stop reaction

Quantify product formation (LC-MS)

Calculate % inhibition vs. control

Plot dose-response curve

Determine IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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